molecular formula C4H10ClNO B3052149 Ethanol, 2-[(2-chloroethyl)amino]- CAS No. 3890-98-0

Ethanol, 2-[(2-chloroethyl)amino]-

Cat. No. B3052149
CAS RN: 3890-98-0
M. Wt: 123.58 g/mol
InChI Key: DKOGEYINHLFAEA-UHFFFAOYSA-N
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Description

Ethanol, 2-[(2-chloroethyl)amino]- is a chemical compound with the molecular formula C4H10ClNO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Ethanol, 2-[(2-chloroethyl)amino]- consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms . The exact structure can be determined using various spectroscopic techniques.


Chemical Reactions Analysis

The chemical reactions involving Ethanol, 2-[(2-chloroethyl)amino]- are complex and depend on the conditions under which the reactions are carried out. Alkyl halides like this compound can undergo nucleophilic substitution reactions, which can occur via two mechanisms: SN1 and SN2 .


Physical And Chemical Properties Analysis

Ethanol, 2-[(2-chloroethyl)amino]- is a solid at room temperature . Its molecular weight is 123.58 . More detailed physical and chemical properties would require specific experimental measurements.

Scientific Research Applications

Molecular Interactions and Properties

A study conducted by Sekhar et al. (2016) investigated the intermolecular interactions between 2-chloroaniline and substituted ethanols, including 2-aminoethanol and 2-chloroethanol, using both experimental and computational methods. The research focused on understanding the thermophysical properties of these binary mixtures, revealing insights into the hydrogen bonding and molecular interactions present. This study contributes to the fundamental understanding of how ethanol, 2-[(2-chloroethyl)amino]-, interacts at the molecular level with other compounds, providing a basis for its diverse applications in scientific research (Sekhar et al., 2016).

Synthesis and Chemical Properties

Research by Shinkorenko et al. (2004) explored the synthesis and biological properties of azomethines derived from quinaldines, utilizing absolute ethanol for the condensation process to avoid hydrolysis of the bis-(chloroethyl)amino group. This study highlights the chemical synthesis aspect of ethanol, 2-[(2-chloroethyl)amino]-, and its role in forming compounds with potential biological applications (Shinkorenko et al., 2004).

Enzymatic and Biological Interactions

Cornell and Veech (1983) developed an enzymatic method for measuring ethanol in unneutralized acid extracts of biological samples, including blood and liver. This method, which involves NAD and yeast alcohol dehydrogenase, highlights the biochemical applications of ethanol, 2-[(2-chloroethyl)amino]-, in analytical biochemistry, providing a tool for studying its metabolic and enzymatic interactions in biological systems (Cornell & Veech, 1983).

Safety and Hazards

Safety data sheets indicate that Ethanol, 2-[(2-chloroethyl)amino]- should be handled with care. It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it’s important to use personal protective equipment, ensure adequate ventilation, and avoid letting the chemical enter drains .

properties

IUPAC Name

2-(2-chloroethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO/c5-1-2-6-3-4-7/h6-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOGEYINHLFAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328957
Record name 2-[(2-Chloroethyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3890-98-0
Record name 2-[(2-Chloroethyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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